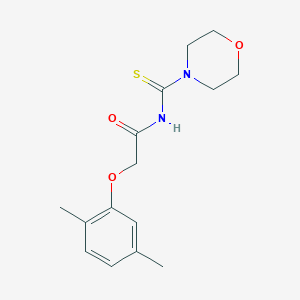
2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide, also known as DAPT, is a chemical compound that has been used in scientific research for its ability to inhibit the Notch signaling pathway. This pathway plays a crucial role in the development and differentiation of cells, and dysregulation of Notch signaling has been implicated in various diseases, including cancer and Alzheimer's disease.
Mécanisme D'action
2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide inhibits the cleavage of Notch receptors by binding to the active site of the γ-secretase complex, which is responsible for cleaving Notch receptors. This prevents the release of the intracellular domain of Notch receptors, which is required for downstream signaling. As a result, 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide inhibits the activation of downstream signaling pathways, which leads to the inhibition of cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects:
2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide has been shown to have a variety of biochemical and physiological effects. Inhibition of Notch signaling by 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide has been shown to promote neuronal differentiation and maturation, which has potential therapeutic applications for neurodegenerative diseases such as Alzheimer's disease. 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide has also been shown to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide in lab experiments is its specificity for the Notch signaling pathway. This allows researchers to study the role of Notch signaling in various cellular processes without affecting other signaling pathways. However, one limitation of using 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide is its potential off-target effects. 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide has been shown to inhibit the cleavage of other proteins besides Notch receptors, which can lead to unintended effects.
Orientations Futures
There are several future directions for the use of 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide in scientific research. One potential application is in the development of therapies for Alzheimer's disease. 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide has been shown to promote neuronal differentiation and maturation, which could potentially be used to promote the regeneration of damaged neurons in Alzheimer's patients. Additionally, 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide could be used in combination with other therapies to enhance their efficacy. Another future direction is in the development of cancer therapies. 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells, and could potentially be used in combination with other therapies to enhance their efficacy. Overall, the use of 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide in scientific research has the potential to lead to the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide involves the reaction of 2,5-dimethylphenol with thionyl chloride to form 2,5-dimethylphenyl chloride, which is then reacted with morpholine-4-carbothioamide to form 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide. The yield of 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide can be improved by using a solvent-free microwave-assisted synthesis method, which has been shown to produce 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide with a higher purity and yield compared to traditional synthesis methods.
Applications De Recherche Scientifique
2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide has been extensively used in scientific research as a tool to study the Notch signaling pathway. It has been shown to inhibit the cleavage of Notch receptors, which prevents the activation of downstream signaling pathways. This inhibition has been used to study the role of Notch signaling in various cellular processes, including cell differentiation, proliferation, and apoptosis. 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide has also been used to investigate the role of Notch signaling in diseases such as cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
6977-67-9 |
|---|---|
Nom du produit |
2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide |
Formule moléculaire |
C15H20N2O3S |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide |
InChI |
InChI=1S/C15H20N2O3S/c1-11-3-4-12(2)13(9-11)20-10-14(18)16-15(21)17-5-7-19-8-6-17/h3-4,9H,5-8,10H2,1-2H3,(H,16,18,21) |
Clé InChI |
JAISNEYBNYSTHC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC(=S)N2CCOCC2 |
SMILES canonique |
CC1=CC(=C(C=C1)C)OCC(=O)NC(=S)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(4-morpholinyl)propyl]-N-(2,3,4-trimethoxybenzyl)amine](/img/structure/B261387.png)
![N-tert-butyl-2-[4-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B261389.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261391.png)
![2-Methyl-2-{[2-(trifluoromethyl)benzyl]amino}-1-propanol](/img/structure/B261393.png)

![N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261395.png)
![N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine](/img/structure/B261398.png)

![N-(3,5-dichloro-2-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261406.png)
![2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide](/img/structure/B261408.png)
![N-[(2,4-dichlorophenyl)methyl]cyclopentanamine](/img/structure/B261409.png)
![2-[(3-Bromobenzyl)amino]-2-methyl-1-propanol](/img/structure/B261411.png)
![2-[(2-Chloro-6-fluorobenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261412.png)